Isononanoic acid

Description

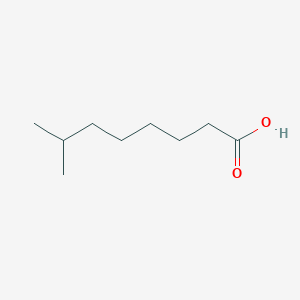

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883129 | |

| Record name | 7-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-19-6, 26896-18-4 | |

| Record name | 7-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isononanoic Acid: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isononanoic acid, focusing on its complex isomeric nature, chemical structure, physicochemical properties, and the experimental protocols for its synthesis and analysis. This compound is a branched-chain C9 carboxylic acid that, due to its unique structure, offers distinct properties compared to its linear counterpart, nonanoic acid. It is a crucial intermediate in the synthesis of a wide range of chemical products, including synthetic lubricants, plasticizers, paint driers, and cosmetics.[1][2][3]

Chemical Structure and Isomerism

This compound is not a single compound but rather a mixture of isomers of C9H18O2.[1][4][5] The term typically refers to a technical-grade product where the specific composition can vary depending on the manufacturing process.[4][5] The most predominant isomer, often constituting about 90% or more of the mixture, is 3,5,5-trimethylhexanoic acid .[1][2][4][5]

Other significant isomers that can be present include 7-methyloctanoic acid and 2,2,4,4-tetramethylpentanoic acid.[4][5] The branched nature of these isomers imparts key properties such as a lower freezing point, enhanced solubility in organic solvents, and improved oxidative stability compared to linear fatty acids.[1][6]

The chemical structure of the primary isomer, 3,5,5-trimethylhexanoic acid, is characterized by a six-carbon hexanoic acid backbone with methyl groups attached at the 3rd and 5th carbon positions, with the 5th carbon being a quaternary center.[7][8]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These values primarily reflect the commercial mixture, which is rich in 3,5,5-trimethylhexanoic acid.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1][4][9][10] |

| Molecular Weight | 158.24 g/mol | [8][9][10] |

| Appearance | Clear, colorless liquid | [1][4][7] |

| Odor | Faint, mild | [1][4][7] |

| Melting Point | < -65 °C to -70 °C | [4] |

| Boiling Point | ~253.4 °C at 760 mmHg | [5] |

| Density (20°C) | ~0.9013 - 0.919 g/cm³ | [5][11] |

| Flash Point | ~129.7 - 131 °C | [5][11] |

| Water Solubility | Sparingly soluble | [1][4][7] |

| Solubility in Organics | Miscible with usual organic solvents (e.g., ethanol, ether) | [1][4][9] |

| Refractive Index (20°C) | ~1.4241 | [11] |

| CAS Number | 26896-18-4 (for 7-methyloctanoic acid) | [4] |

| 3302-10-1 (for 3,5,5-trimethylhexanoic acid) | [4][10] |

Experimental Protocols

Industrial Synthesis

The commercial production of this compound is a multi-step process that typically starts from 2-ethylhexanol.[12][13][14] This method allows for large-scale, cost-effective manufacturing.[1]

Detailed Methodology:

-

Dehydration of 2-Ethylhexanol: 2-ethylhexanol is dehydrated in the presence of a catalyst to produce a mixture of octene isomers.[12][14][15]

-

Hydroformylation (Oxo Process): The resulting octene mixture is then reacted with carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst (typically from group VIII, like cobalt or rhodium).[1][12][14] This step, known as hydroformylation or the oxo process, yields isononanal (a C9 aldehyde).

-

Oxidation: The isononanal is subsequently oxidized to this compound.[1][4][12] This oxidation is often carried out using air or oxygen, sometimes with a catalyst to improve efficiency and selectivity.[12][15]

References

- 1. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound – JYT Chemical [jytchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. sdlookchem.com [sdlookchem.com]

- 7. isatis.net [isatis.net]

- 8. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 11. fnatchem.com [fnatchem.com]

- 12. patents.justia.com [patents.justia.com]

- 13. solechem.eu [solechem.eu]

- 14. US20150191410A1 - Method for Producing Isononanoic Acids from 2-Ethyl Hexanol - Google Patents [patents.google.com]

- 15. This compound|High-Purity Reagent for Research [benchchem.com]

An In-depth Technical Guide to the Synthesis of Isononanoic Acid from 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of isononanoic acid, a valuable branched-chain C9 carboxylic acid, utilizing 2-ethylhexanol as the starting material. This process is of significant interest due to its utilization of a readily available feedstock. The synthesis is a sequential three-step process involving dehydration, hydroformylation, and oxidation. This document outlines the detailed experimental protocols, presents key quantitative data in a comparative format, and provides visual representations of the reaction pathways and experimental workflows.

Overview of the Synthetic Pathway

The conversion of 2-ethylhexanol to this compound is not a direct transformation but rather a three-stage synthesis. The overall process can be summarized as follows:

-

Dehydration of 2-Ethylhexanol to Octene Isomers: The initial step involves the removal of a water molecule from 2-ethylhexanol to form a mixture of isomeric octenes. This reaction is typically carried out at high temperatures in the presence of an acid catalyst.

-

Hydroformylation of Octene Isomers to Isononanal: The mixture of octenes is then subjected to hydroformylation, also known as the oxo process. This reaction introduces a formyl group (-CHO) to the alkene backbone through the addition of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, yielding a mixture of isomeric nonanals (isononanal).

-

Oxidation of Isononanal to this compound: The final step is the oxidation of the isononanal mixture to the corresponding carboxylic acid, this compound. This is typically achieved using an oxidizing agent such as air or pure oxygen, and may be facilitated by a catalyst.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step of the synthesis, along with tables summarizing the quantitative data for easy comparison of different reaction conditions.

Step 1: Dehydration of 2-Ethylhexanol to Octene Isomers

The dehydration of 2-ethylhexanol is an elimination reaction that yields a mixture of structural isomers of octene. The composition of this mixture can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol:

A typical laboratory-scale procedure for the dehydration of 2-ethylhexanol is as follows:

-

Catalyst Preparation: An acidic alumina catalyst is prepared by impregnating γ-alumina pellets with a solution of phosphoric acid, followed by drying and calcination at high temperatures (e.g., 600°C for 6 hours)[1].

-

Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is heated to the desired reaction temperature (typically in the range of 250-400°C) under a flow of inert gas, such as nitrogen[2].

-

Reaction Execution: 2-Ethylhexanol is vaporized and fed into the reactor along with the inert gas stream. The liquid hourly space velocity (LHSV) is maintained at a specific value to control the residence time of the reactant over the catalyst[2].

-

Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the octene isomers and any unreacted 2-ethylhexanol. The condensed liquid is collected in a cooled receiving flask.

-

Work-up and Purification: The collected organic layer is separated from the aqueous phase (water produced during the reaction). The organic phase is then washed with a dilute solution of sodium bicarbonate to neutralize any acidic residues, followed by a wash with brine. The product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to separate the octene isomers from any unreacted starting material and high-boiling byproducts.

-

Analysis: The composition of the octene isomer mixture can be determined by gas chromatography-mass spectrometry (GC-MS)[3].

Table 1: Quantitative Data for Dehydration of 2-Ethylhexanol

| Parameter | Condition 1 | Condition 2 | Reference |

| Catalyst | γ-Alumina | Phosphoric Acid on Silica | [2] |

| Temperature (°C) | 300 - 400 | 250 - 350 | [2] |

| Pressure | Atmospheric | Atmospheric | [2] |

| LHSV (h⁻¹) | 1.0 | 2.0 | [2] |

| Conversion (%) | >95 | ~90 | [2] |

| Selectivity to Octenes (%) | >85 | >90 | [2] |

Step 2: Hydroformylation of Octene Isomers to Isononanal

The hydroformylation of the octene isomer mixture is a key step that introduces the aldehyde functionality. This reaction is typically catalyzed by cobalt or rhodium complexes.

Experimental Protocol:

The following is a general procedure for the hydroformylation of octenes using a rhodium-based catalyst:

-

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), a rhodium precursor, such as Rh(acac)(CO)₂ (acetylacetonatodicarbonylrhodium(I)), is dissolved in a suitable solvent (e.g., toluene). A phosphine ligand, such as triphenylphosphine (PPh₃), is then added to the solution[4][5]. The catalyst can be pre-formed or generated in situ.

-

Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve is charged with the octene isomer mixture and the catalyst solution.

-

Reaction Execution: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (typically 10-50 bar). The reaction mixture is heated to the target temperature (usually between 80-120°C) with vigorous stirring[4]. The progress of the reaction can be monitored by taking samples periodically and analyzing them by GC.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is then transferred to a distillation apparatus. The isononanal product is separated from the catalyst and any high-boiling byproducts by vacuum distillation.

-

Analysis: The structure and purity of the isononanal can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by GC-MS[6].

Table 2: Quantitative Data for Hydroformylation of Octenes

| Parameter | Rhodium Catalyst | Cobalt Catalyst | Reference |

| Catalyst | Rh(acac)(CO)₂ / PPh₃ | Co₂(CO)₈ | [4][7] |

| Solvent | Toluene | Heptane | [4][8] |

| Temperature (°C) | 80 - 120 | 150 - 180 | [4][8] |

| Syngas Pressure (bar) | 10 - 50 | 100 - 250 | [4][8] |

| CO:H₂ Ratio | 1:1 | 1:1 | [4][8] |

| Conversion of Octene (%) | >95 | >90 | [4][8] |

| Selectivity to Aldehydes (%) | >90 | ~85 | [4][8] |

| n/iso Ratio | 2-4 | 3-4 | [4][8] |

Step 3: Oxidation of Isononanal to this compound

The final step in the synthesis is the oxidation of the aldehyde to a carboxylic acid. This can be achieved using various oxidizing agents, with air or oxygen being the most common for industrial processes due to their low cost and environmental friendliness.

Experimental Protocol:

A laboratory-scale oxidation of isononanal can be performed as follows:

-

Reaction Setup: A glass reactor equipped with a gas inlet tube, a condenser, a mechanical stirrer, and a temperature probe is charged with the purified isononanal.

-

Reaction Execution: The isononanal is heated to the desired temperature (typically 50-80°C). A stream of air or oxygen is then bubbled through the liquid with vigorous stirring. The reaction is exothermic, so cooling may be necessary to maintain a constant temperature. The progress of the reaction can be monitored by taking aliquots and determining the remaining aldehyde content by GC or by titrating the produced carboxylic acid[9][10].

-

Work-up and Purification: Once the reaction is complete, the crude this compound is cooled to room temperature. The product is then purified by vacuum distillation to remove any unreacted aldehyde, byproducts, and catalyst residues (if used)[11].

-

Analysis: The purity of the final this compound can be determined by titration with a standard solution of sodium hydroxide[9][10]. The structure can be confirmed by spectroscopic methods (NMR, IR).

Table 3: Quantitative Data for Oxidation of Isononanal

| Parameter | Air Oxidation | Oxygen Oxidation | Reference |

| Oxidant | Air | Pure Oxygen | [12] |

| Catalyst | None (or trace metals) | Mn/Co salts (optional) | [12] |

| Temperature (°C) | 60 - 80 | 50 - 70 | [12] |

| Pressure | Atmospheric | Atmospheric | [12] |

| Conversion of Aldehyde (%) | >98 | >99 | [12] |

| Yield of this compound (%) | >95 | >97 | [12] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a single step in the synthesis, for example, the hydroformylation reaction.

References

- 1. journal.bcrec.id [journal.bcrec.id]

- 2. Solved Experiment #11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isononanal | C9H18O | CID 169665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. textiletrainer.com [textiletrainer.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2014008975A1 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoic acid, a branched-chain carboxylic acid with the chemical formula C9H18O2, is a versatile industrial chemical with applications ranging from the synthesis of pharmaceuticals and agrochemicals to its use in lubricants and cosmetics.[1][2] Its unique branched structure imparts properties such as high thermal stability and low viscosity, making it a valuable intermediate in various chemical syntheses.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols for property determination, and visualizations of key chemical reactions and experimental workflows.

Physical Properties

This compound is a clear, colorless to pale yellow oily liquid at room temperature with a faint, slightly acidic odor.[3][5] The physical properties of this compound are significantly influenced by its branched-chain structure, which distinguishes it from its linear isomer, nonanoic acid. This branching disrupts crystal lattice formation, resulting in a lower melting point, and affects intermolecular forces, influencing its boiling point and viscosity.[6]

Tabulated Physical Properties

| Property | Value | Units | Notes |

| Molecular Formula | C9H18O2 | - | [7] |

| Molecular Weight | 158.24 | g/mol | [7] |

| Appearance | Clear, colorless to pale yellow liquid | - | [3] |

| Odor | Faint, slightly acidic | - | [5] |

| Melting Point | -77 to -10 | °C | Wide range due to isomeric mixture.[1][5] |

| Boiling Point | 225 - 255 | °C | at 1013 hPa.[6][8] |

| Density | 0.9 - 0.919 | g/cm³ | at 20 °C.[5][9] |

| Solubility in Water | Sparingly soluble (0.17 - 0.7 g/L) | g/L | at 20-22 °C.[10][11] |

| Solubility in Organic Solvents | Miscible | - | Soluble in ethanol, methanol, acetone, chloroform.[1] |

| Vapor Pressure | <0.01 - 0.0057 | hPa | at 20-25 °C.[7][10] |

| Refractive Index | 1.429 - 1.439 | - | at 20 °C.[10][12] |

| Flash Point | 117 - 129.7 | °C | [5][9] |

| pKa | 4.8 | - | at 20 °C.[12] |

| log Kow (Partition Coefficient) | 3.2 | - | [5] |

Chemical Properties and Reactivity

This compound exhibits the typical chemical reactivity of a carboxylic acid. The presence of the carboxyl group (-COOH) allows it to participate in a variety of chemical reactions, making it a useful building block in organic synthesis.[1]

Acidity

As a carboxylic acid, this compound is a weak acid and can donate a proton from its carboxyl group in the presence of a base to form a carboxylate salt.[1]

Esterification

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form isononanoate esters. These esters have various industrial applications, including as plasticizers, lubricants, and in fragrances.[1]

Formation of Acid Chlorides

This compound can be converted to isononanoyl chloride by reaction with thionyl chloride (SOCl2) or other chlorinating agents. The resulting acid chloride is a more reactive derivative and a key intermediate in the synthesis of amides and other derivatives.[1]

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol (isononyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Stability

This compound is stable under normal storage conditions.[4] It is incompatible with strong bases and oxidizing agents.[4]

Diagram of Key Chemical Reactions

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of this compound. These are based on standard laboratory methods and OECD guidelines.

Determination of Melting Point

This protocol is based on the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is dry.

-

Finely powder a small amount of the sample if it is not already a liquid at room temperature.

-

Introduce the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point (OECD 103)

This protocol describes a method for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a volume of this compound in the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the level of the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point.

Determination of Density

This protocol uses a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it (m2).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration at 20°C, dry the exterior, and weigh it (m3).

-

The density is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20°C.

Determination of Water Solubility (OECD 105 - Flask Method)

This protocol is suitable for substances with solubility above 10⁻² g/L.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical method for quantification (e.g., GC-FID, titration)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath at 20°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the phases to separate.

-

Carefully take an aliquot of the aqueous phase, ensuring no undissolved acid is included.

-

Determine the concentration of this compound in the aqueous phase using a suitable analytical method.

Determination of pKa (OECD 112 - Titration Method)

This protocol outlines the determination of the acid dissociation constant by titration.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.

Workflow for Purity Determination by Titration

Caption: Workflow for determining the purity of this compound by titration.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for a carboxylic acid:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show a characteristic signal for the acidic proton of the carboxyl group, typically a broad singlet far downfield (>10 ppm). The protons on the branched alkyl chain will appear as complex multiplets in the upfield region (0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 175-185 ppm. The signals for the carbons of the branched alkyl chain will appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will be consistent with the branched alkyl chain structure.

Conclusion

This compound possesses a unique set of physical and chemical properties driven by its branched-chain structure. This guide provides essential data and methodologies for professionals working with this important chemical intermediate. The provided protocols offer a foundation for the accurate determination of its key characteristics, ensuring its effective and safe use in research, development, and various industrial applications.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 3. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]

- 4. This compound | C9H18O2 | CID 33635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 8. Density estimation for fatty acids and vegetable oils based on their fatty acid composition | Semantic Scholar [semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

isononanoic acid CAS number and molecular weight

An in-depth guide to isononanoic acid, this document provides critical data for researchers, scientists, and professionals in drug development. The following information outlines the key identifiers and molecular properties of this compound.

This compound is a term that can refer to a single branched-chain isomer or a technical-grade mixture of C9 carboxylic acids.[1] For clarity, the table below distinguishes between the specific isomer, 7-methyloctanoic acid, and the general CAS number often assigned to the isomeric mixture.

Core Data for this compound

| Identifier | Value | Notes |

| CAS Number | 693-19-6 | Also identified as 7-methyloctanoic acid.[2][3][4] |

| 26896-18-4 | Also identified as 7-methyloctanoic acid.[1][5] | |

| Molecular Formula | C9H18O2 | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2][4] |

It is important for researchers to note that commercial "this compound" is often a mixture of isomers.[1] The primary component of this technical-grade product is typically 3,5,5-trimethylhexanoic acid, depending on the manufacturing process.[1]

Logical Relationship of this compound Terminology

The following diagram illustrates the relationship between the general term "this compound" and its specific isomers.

References

The Solubility of Isononanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoic acid, a nine-carbon branched-chain carboxylic acid, is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, cosmetics, and industrial lubricants. Its unique branched structure imparts desirable properties such as low viscosity, good thermal stability, and excellent lubricity. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective formulation, application, and in the synthesis of its derivatives. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for assessing its solubility profile.

This compound is typically a colorless liquid with a faint odor and is considered sparingly soluble in water. However, it exhibits high solubility and is often described as miscible with a wide array of common organic solvents. This high solubility in organic media is attributed to the nonpolar nature of its branched alkyl chain, which interacts favorably with nonpolar and moderately polar organic solvents.

Data Presentation: Solubility of this compound

While the qualitative solubility of this compound in organic solvents is well-documented, specific quantitative data is limited in publicly available literature. The following table summarizes the available solubility information.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Protic, Polar | 700 mg/L | 20 |

| Ethanol | Protic, Polar | Miscible | Not Specified |

| Methanol | Protic, Polar | Soluble | Not Specified |

| Benzene | Aprotic, Nonpolar | Soluble | Not Specified |

| Ether | Aprotic, Nonpolar | Miscible | Not Specified |

| Acetone | Aprotic, Polar | Soluble | Not Specified |

| Chloroform | Aprotic, Polar | Soluble | Not Specified |

| Hydrocarbons | Aprotic, Nonpolar | Miscible | Not Specified |

Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, though the exact limit has not been quantitatively reported in the reviewed literature.

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in an organic solvent. This method is adapted from established gravimetric techniques for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight screw caps

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Vortex mixer or magnetic stirrer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent at a specific temperature. The presence of an undissolved phase of this compound is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature and agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature until the undissolved this compound has settled.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish or watch glass.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of this compound but above that of the solvent.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

The final weight represents the mass of the dissolved this compound.

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL):

-

Solubility = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

-

-

Solubility ( g/100 g of solvent):

-

Mass of solvent = Mass of solution – Mass of dissolved this compound

-

Solubility = (Mass of dissolved this compound (g) / Mass of solvent (g)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates broad solubility in a variety of organic solvents, a characteristic that underpins its utility in numerous applications. While quantitative data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol for the gravimetric method offer a solid foundation for researchers, scientists, and drug development professionals. The established high miscibility with common nonpolar and moderately polar organic solvents allows for its versatile use as a reactant, a carrier, or a formulation component. For applications requiring precise solubility data, the outlined gravimetric method provides a robust and reliable approach for its determination. Further research to quantify the solubility of this compound in a wider range of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

isononanoic acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Isononanoic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safe handling of all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound, a carboxylic acid intermediate utilized in various industrial applications, including the synthesis of synthetic lubricants, corrosion inhibitors, and alkyd resins.[1]

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Appearance | Colorless liquid at 20 °C (68 °F) | [1][2] |

| Odor | Slightly acidic | [1][2] |

| pH | 4.4 (0.1 g/l in water at 25 °C) | [1][2] |

| Melting Point/Range | -77 °C (Pour point) | [1][2] |

| Boiling Point/Range | 236 °C at 1013 hPa | [1][2] |

| Flash Point | 117 °C at 1013 hPa (Method: ISO 2719) | [1][2] |

| Lower Explosion Limit | 1.2 Vol % | [1][2] |

| Density | 0.9 g/cm³ at 20 °C | [1][3] |

| Dynamic Viscosity | 11.47 mPas at 20 °C (ASTM D 445-97) | [1][3] |

| Autoignition Temperature | 320 - 415 °C | [1] |

| log Pow | 3.2 | [1] |

| Solubility in Water | Insoluble | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][3][4] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life.[2] |

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work should be performed in a well-ventilated area.[3][6] The use of a local exhaust ventilation system is recommended if vapors or aerosols are likely to be generated.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table details the required equipment.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields. A face shield should be worn if there is a risk of splashing. | EN 166 (EU) or NIOSH (US) approved.[4][7] |

| Hands | Chemical-resistant gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[4] |

| Skin and Body | Impervious clothing and protective boots if the situation requires.[2][6] | N/A |

| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Follow local and national regulations.[4][6] |

Hygiene Measures

-

Wash hands thoroughly after handling and before breaks.[2][6]

-

Do not eat, drink, or smoke in the work area.[2]

-

Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Section 4: Storage and Disposal

Storage

-

Keep containers tightly closed in a cool, dry, and well-ventilated place.[2][6][7]

-

Store away from incompatible materials such as oxidizing agents and alkalis.[3][6]

-

Protect against electrostatic charges by grounding and bonding containers during transfer.[2][7]

Disposal

-

Dispose of contaminated material as waste according to local regulations.[2][3]

-

Do not allow the product to enter drains or the aquatic environment without pretreatment.[2][4][7]

Section 5: Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Special Hazards: Vapors can form explosive mixtures with air upon intense warming.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[4][6]

-

Environmental Precautions: Prevent the product from entering drains.[3][6]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[3][6] Use spark-proof tools and explosion-proof equipment.[4]

Section 6: Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate key workflows and relationships.

Caption: GHS Hazard and Precautionary Statement Relationships for this compound.

Caption: General Workflow for the Safe Handling of this compound.

References

Isononanoic Acid: A Technical Guide to its Biodegradation and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoic acid, a branched-chain C9 carboxylic acid, is a versatile chemical intermediate with wide-ranging applications.[1][2][3] Primarily composed of isomers like 3,5,5-trimethylhexanoic acid, it serves as a crucial building block in the synthesis of synthetic lubricants, coatings, plasticizers, and cosmetics.[1][2][4][5] Its desirable properties, including high thermal stability, chemical resistance, and low volatility, have driven its demand in various industries.[1][3] As its use becomes more widespread, a thorough understanding of its environmental fate, particularly its biodegradability and ecotoxicological profile, is imperative for ensuring its sustainable application.[1][3][6][7] This guide provides a comprehensive technical overview of the biodegradation and environmental impact of this compound, supported by quantitative data and detailed experimental methodologies.

Biodegradation

This compound is considered to be readily biodegradable.[1] Studies have shown significant degradation in standardized tests, indicating that it is unlikely to persist in the environment.[8]

Biodegradation Data

The biodegradability of this compound has been assessed using standardized OECD (Organisation for Economic Co-operation and Development) tests. One study using the OECD 301A test demonstrated 96% degradation over 21 days in the presence of non-adapted, aerobic activated sludge from a domestic source.[8] Another source indicates a biodegradability of 35.2% over 28 days, classifying it as not readily biodegradable under those specific test conditions, highlighting the importance of test methodology and inoculum source.[4]

| Parameter | Result | Duration | Test Guideline | Inoculum |

| Biodegradation | 96% | 21 days | OECD 301A | Activated sludge, domestic, non-adapted, aerobic |

| Biodegradation (BOD) | 35.2% | 28 days | Not Specified | Not Specified |

Probable Biodegradation Pathway

Caption: Probable aerobic biodegradation pathway of this compound.

Environmental Fate and Impact

The environmental behavior of a chemical is dictated by its persistence, bioaccumulation potential, and toxicity.

Persistence and Bioaccumulation

This compound is not considered to be persistent, bioaccumulating, or toxic (PBT).[8][9] Its potential for bioaccumulation is low, with a reported Bioconcentration Factor (BCF) of less than 3.1–7.0.[4] The substance is also not classified as very persistent or very bioaccumulative (vPvB).[8][9] In terms of abiotic degradation, hydrolysis is not expected, but photolysis can occur with a calculated half-life (DT50) of 60.17 hours.[8]

Ecotoxicity

This compound is classified as harmful to aquatic life.[8] Acute toxicity has been evaluated for various aquatic organisms.

| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 122 | 96 h | OECD 203 |

| Daphnia magna (Water Flea) | EC50 | 68 | 48 h | OECD 202 |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth rate) | 81 | 72 h | OECD 201 |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Biomass) | 51 | 72 h | OECD 201 |

| Pseudokirchneriella subcapitata (Green Algae) | NOEC | 10 | 72 h | OECD 201 |

| Activated sludge (Bacteria) | EC50 | 470 | 3 h | OECD 209 |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Environmental Impact of a Spill

In the event of a spill, this compound poses a risk to the local environment.[10] It is crucial to prevent its entry into sewers, surface water, or groundwater.[8][9] Contamination of soil could harm wildlife and make the area uninhabitable for certain organisms.[10] If it enters aquatic systems, it can be harmful to marine life, disrupt food chains, and potentially contaminate water sources used for irrigation or drinking.[10]

Caption: Potential environmental impacts of an this compound spill.

Experimental Protocols

The data presented in this guide are derived from standardized test methods, primarily those developed by the OECD. These protocols ensure that the results are reliable and comparable across different studies and substances.

Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals.[11][12] The principle involves incubating the test substance with a low concentration of microorganisms (inoculum) in a mineral medium under aerobic conditions for 28 days.[11][12] Degradation is monitored by measuring parameters like oxygen consumption or carbon dioxide evolution.[12]

-

OECD 301A (DOC Die-Away Test) : Biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC) from the test solution over time.[8]

-

OECD 301F (Manometric Respirometry Test) : This method measures the oxygen consumed by the microbial population to degrade the test substance.[13] The test is conducted in a closed respirometer that measures the change in pressure as oxygen is consumed.

To be classified as "readily biodegradable," a substance must achieve a degradation level of >60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2), or >70% DOC removal within a 10-day window during the 28-day test period.[12]

Caption: General workflow for OECD 301 ready biodegradability testing.

Aquatic Toxicity Testing

-

OECD 203 (Fish, Acute Toxicity Test) : This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish (e.g., rainbow trout) over a 96-hour exposure period.[8][14]

-

OECD 202 (Daphnia sp., Acute Immobilisation Test) : This test evaluates the concentration at which 50% of Daphnia magna are immobilized (EC50) after 48 hours of exposure.[8][14]

-

OECD 201 (Alga, Growth Inhibition Test) : This test assesses the effect of a substance on the growth of a microalgal species (e.g., Pseudokirchneriella subcapitata).[8][14] The endpoint is the EC50, the concentration causing a 50% reduction in growth or biomass after 72 hours.[8][14]

-

OECD 209 (Activated Sludge, Respiration Inhibition Test) : This method determines the effect of a substance on the respiration rate of microorganisms from activated sludge, with the EC50 being the concentration that causes a 50% inhibition of respiration.[8][14]

Analytical Methods for Environmental Samples

Detecting and quantifying carboxylic acids like this compound in complex environmental matrices (water, soil) requires sensitive analytical techniques.[15] Sample preparation is a critical first step to remove interferences and concentrate the analyte.[15][16]

-

Sample Preparation : Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][18] SPE is often preferred as it is less solvent-intensive and can provide high recovery rates.[17][18]

-

Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of carboxylic acids.[15][17] These methods provide high sensitivity and selectivity, allowing for accurate identification and quantification at trace levels.[15]

Conclusion

This compound exhibits properties that are favorable from an environmental perspective, particularly its ready biodegradability and low potential for bioaccumulation.[1][4][8][14] However, its classification as harmful to aquatic life necessitates careful handling and management to prevent environmental release.[8] The data from standardized OECD tests provide a robust foundation for assessing its environmental risk. For professionals in research and development, this understanding is crucial for the formulation of environmentally responsible products and for implementing appropriate safety and disposal protocols. Continued research into the specific microbial pathways and enzymes involved in its degradation could further enhance our ability to predict and manage its environmental fate.

References

- 1. How Is the this compound Market Shaping the Future of Specialty Chemicals [intelmarketresearch.com]

- 2. atamankimya.com [atamankimya.com]

- 3. marketresearchfuture.com [marketresearchfuture.com]

- 4. neuchem.com [neuchem.com]

- 5. bgrci.de [bgrci.de]

- 6. market.us [market.us]

- 7. This compound Market Size & Industry Share, Report - 2034 [transparencymarketresearch.com]

- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 9. moellerchemie.com [moellerchemie.com]

- 10. icecleaning.co.uk [icecleaning.co.uk]

- 11. d-nb.info [d-nb.info]

- 12. oecd.org [oecd.org]

- 13. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. mdpi.com [mdpi.com]

Spectroscopic Analysis of Isononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of isononanoic acid, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral characteristics, presents data in a clear, tabular format, and outlines detailed experimental protocols for acquiring high-quality spectra.

Introduction to this compound

This compound, systematically known as 7-methyloctanoic acid, is a branched-chain saturated fatty acid. Its structure consists of an eight-carbon chain with a methyl group at the 7th position and a carboxylic acid functional group. This branched structure influences its physical and chemical properties, making spectroscopic analysis crucial for its identification and characterization in various applications, including pharmaceuticals, lubricants, and agrochemicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the local electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (7-methyloctanoic acid)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | singlet (broad) | - | 1H |

| -CH ₂-COOH (α) | 2.3 - 2.4 | triplet | ~7.5 | 2H |

| -CH ₂-CH₂-COOH (β) | 1.6 - 1.7 | quintet | ~7.5 | 2H |

| -CH(CH₃)₂-CH ₂- (γ, δ, ε) | 1.2 - 1.4 | multiplet | - | 6H |

| -CH -(CH₃)₂ (ζ) | 1.5 - 1.6 | multiplet | - | 1H |

| -CH(CH ₃)₂ (η) | 0.8 - 0.9 | doublet | ~6.5 | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (7-methyloctanoic acid)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C OOH | 179 - 181 |

| -C H₂-COOH (α) | 33 - 35 |

| -C H₂-CH₂-COOH (β) | 24 - 26 |

| -CH(CH₃)₂-C H₂- (γ, δ, ε) | 28 - 39 |

| -C H-(CH₃)₂ (ζ) | 38 - 40 |

| -CH(C H₃)₂ (η) | 22 - 23 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, very broad | Characteristic of a hydrogen-bonded -COOH group. |

| C-H stretch (Alkyl) | 2850 - 2960 | Strong | Aliphatic C-H stretching. |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong, sharp | Carbonyl stretch of a saturated carboxylic acid. |

| C-O stretch | 1210 - 1320 | Medium | Stretching vibration of the C-O single bond. |

| O-H bend | 920 - 950 | Medium, broad | Out-of-plane bending of the -OH group. |

Experimental Protocols

NMR Spectroscopy

4.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

4.1.2. Instrumentation and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

4.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate proton-proton connectivities.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

IR Spectroscopy

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

4.2.2. Instrumentation and Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

4.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed peak frequencies with known characteristic vibrational modes of functional groups to confirm the structure of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoic acid, a branched-chain C9 carboxylic acid, is a key intermediate in the synthesis of various industrial products, including high-performance synthetic lubricants, coatings, and plasticizers.[1] Its branched structure imparts excellent thermal and hydrolytic stability, making it a preferred component in applications where resistance to high temperatures and oxidation is critical.[2][3] Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring its safe handling, storage, and application in high-temperature processes, as well as for predicting the long-term performance of formulated products.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. It includes a summary of its physical properties related to thermal stress, outlines the principles of common thermal analysis techniques, and discusses potential thermal decomposition pathways and products.

Physicochemical Properties and Thermal Stability

This compound is generally recognized for its high thermal stability, which is a key attribute for its primary applications.[4] While a specific decomposition temperature is often not determined in safety data sheets, other physical properties provide an indication of its thermal behavior.[5]

Table 1: Physicochemical Properties of this compound Related to Thermal Stability

| Property | Value | Reference |

| Flash Point | 137 °C | [5] |

| Autoignition Temperature | 320 °C | [5] |

| Boiling Point | ~253.4 °C at 760 mmHg | |

| Stability | Stable under recommended storage conditions. Decomposes at elevated temperatures. | [4] |

Thermal Analysis Methodologies

To rigorously assess the thermal stability and decomposition of a compound like this compound, several analytical techniques are typically employed. The following sections describe the principles of these methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which a material decomposes and the extent of mass loss.

Experimental Protocol for TGA:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.

-

Temperature Program: The cell is heated or cooled at a constant rate over a specified temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization, some decomposition processes) show an upward peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: A very small amount of this compound is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC injector.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for their identification by comparison to spectral libraries.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the thermal analysis methodologies.

Caption: Workflow for thermal analysis of this compound.

Thermal Decomposition Pathways and Products

While specific experimental data for this compound is scarce, general principles of carboxylic acid chemistry and information from safety data sheets allow for the postulation of potential decomposition pathways. At elevated temperatures, particularly above its boiling point and autoignition temperature, this compound is expected to decompose.

The primary decomposition products are likely to be carbon monoxide (CO) and carbon dioxide (CO2), as indicated in safety data sheets.[6] The formation of these gases would be consistent with decarboxylation and fragmentation of the alkyl chain.

Caption: Potential decomposition of this compound.

The branched structure of this compound may also lead to the formation of a complex mixture of smaller saturated and unsaturated hydrocarbons through various cleavage and rearrangement reactions of the carbon backbone. The pyrolysis of other long-chain and branched fatty acids has been shown to produce a variety of alkanes and alkenes.[7][8]

Conclusion

This compound is a thermally stable compound, a property that is fundamental to its utility in high-performance applications. While specific data on its thermal decomposition profile is not widely published, its known physical properties and the general behavior of carboxylic acids at high temperatures suggest that decomposition will lead to the formation of carbon oxides and a mixture of smaller hydrocarbon fragments. For critical applications, it is recommended that users conduct their own thermal analysis studies under conditions that mimic their specific process environment to obtain precise data on decomposition temperatures and products. The methodologies and potential pathways outlined in this guide provide a framework for such an investigation.

References

- 1. market.us [market.us]

- 2. How Is the this compound Market Shaping the Future of Specialty Chemicals [intelmarketresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. moellerchemie.com [moellerchemie.com]

- 6. neuchem.com [neuchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isononanoic Acid in Polyol Ester Lubricant Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isononanoic acid as a key raw material in the synthesis of high-performance polyol ester lubricants. This document outlines the synthesis protocols for polyol esters derived from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), along with their characteristic performance data and the analytical methods for their evaluation.

Introduction

This compound, a branched-chain C9 carboxylic acid, is a critical component in the formulation of advanced synthetic lubricants.[1][2] Its unique molecular structure imparts excellent thermal and oxidative stability, superior lubricity, and favorable low-temperature properties to polyol esters.[3] These esters are synthesized through the esterification of this compound with polyhydric alcohols (polyols) such as neopentyl glycol, trimethylolpropane, and pentaerythritol.[4] The resulting lubricants are widely used in demanding applications, including aviation, refrigeration, and automotive industries.[2][5]

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a slight acidic odor. Its properties make it an ideal precursor for high-performance lubricant synthesis.[6]

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [6] |

| Molecular Weight | 158.24 g/mol | [6] |

| Boiling Point | 236 °C (457 °F) | [6] |

| Melting Point | -77 °C (-107 °F) | [6] |

| Flash Point | 117 °C (243 °F) | [6] |

| Density at 20 °C | 0.9 g/cm³ | [6] |

| Dynamic Viscosity at 20 °C | 11.47 mPa.s | [6] |

Synthesis of Polyol Esters from this compound

The synthesis of polyol esters from this compound is typically achieved through a direct esterification reaction with a polyol in the presence of a catalyst. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

Experimental Workflow: General Polyol Ester Synthesis

References

- 1. store.astm.org [store.astm.org]

- 2. benchchem.com [benchchem.com]

- 3. NPG NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]

- 6. prime.erpnext.com [prime.erpnext.com]

Application Notes and Protocols: Isononanoic Acid in Synthetic Lubricant Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoic acid, a branched-chain carboxylic acid, is a key building block in the formulation of high-performance synthetic lubricants.[1][2] Its unique molecular structure imparts exceptional thermal and oxidative stability, as well as excellent low-temperature properties to lubricant formulations.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyol ester-based lubricants, which are widely used in demanding applications such as aviation, refrigeration, and automotive industries.[4][5][6]

Application Notes

This compound is primarily used in the form of its polyol esters as a synthetic lubricant base stock.[7] These esters are produced by reacting this compound with a polyol, such as neopentyl glycol (NPG) or trimethylolpropane (TMP). The resulting polyol esters offer a significant performance advantage over conventional mineral oil-based lubricants.

Key Advantages of this compound-Based Lubricants:

-

Superior Thermal and Oxidative Stability: The branched structure of this compound contributes to the high thermal and oxidative stability of the resulting polyol esters, preventing lubricant breakdown at high operating temperatures and extending the lubricant's service life.[2][8]

-

Excellent Low-Temperature Fluidity: Lubricants formulated with this compound esters maintain their fluidity at low temperatures, ensuring reliable equipment start-up and performance in cold environments.[2]

-

Enhanced Lubricity: These synthetic esters provide excellent lubricity, reducing friction and wear between moving parts.[9]

-

Good Hydrolytic Stability: Polyol esters based on this compound exhibit good resistance to hydrolysis, which is the breakdown of the ester in the presence of water.

-

Corrosion Inhibition: this compound and its derivatives can also act as corrosion inhibitors, protecting metal surfaces from rust and corrosion.[9][10]

Primary Applications:

-

Aviation Turbine Oils: The high thermal stability of this compound-based polyol esters makes them ideal for use in jet engine lubricants, where they are subjected to extreme temperatures.[4][5]

-

Refrigeration Compressor Lubricants: These lubricants are compatible with modern, environmentally friendly refrigerants and offer excellent performance in refrigeration and air-conditioning systems.[2][4]

-

Automotive Engine Oils: High-performance engine oils often incorporate this compound esters to improve fuel efficiency and provide superior engine protection.[2][9]

-

Industrial Lubricants: A wide range of industrial applications, including hydraulic fluids, gear oils, and compressor lubricants, benefit from the performance advantages of these synthetic base stocks.[11]

Data Presentation

The following tables summarize typical quantitative data for lubricants formulated with polyol esters derived from this compound compared to conventional mineral oil.

Table 1: Typical Physical and Chemical Properties

| Property | Test Method | Polyol Ester (this compound-Based) | Mineral Oil (Group II) |

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 46 - 68 | 40 - 75 |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 6 - 8 | 6 - 9 |

| Viscosity Index | ASTM D2270 | > 120 | 95 - 105 |

| Pour Point (°C) | ASTM D97 | < -40 | -15 to -25 |

| Flash Point (°C) | ASTM D92 | > 220 | > 210 |

| Oxidation Stability (PDSC, mins) | ASTM D6186 | > 30 | 10 - 20 |

Table 2: Performance Characteristics

| Performance Attribute | Test Method | Polyol Ester (this compound-Based) | Mineral Oil (Group II) |

| Wear Scar Diameter (mm) | ASTM D4172 | < 0.40 | 0.50 - 0.60 |

| Four-Ball Wear | ASTM D4172 | Excellent | Good |

| Rust Prevention | ASTM D665 | Pass | Pass (with additives) |

| Copper Strip Corrosion | ASTM D130 | 1a | 1a - 1b |

Experimental Protocols

Synthesis of Polyol Esters from this compound

The following protocols describe the laboratory-scale synthesis of two common polyol esters derived from this compound.

Logical Relationship of Synthesis

Caption: General workflow for polyol ester synthesis.

1. Synthesis of Neopentyl Glycol Di-isononanoate (NPGDA)

-

Materials:

-

Neopentyl glycol (NPG)

-

This compound

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, thermometer, and Dean-Stark apparatus with a condenser.

-

-

Procedure:

-

Charge the round-bottom flask with neopentyl glycol (1 mole), this compound (2.1 moles, slight excess), p-toluenesulfonic acid (0.5% of total reactant weight), and toluene (10% of total reactant weight).

-

Heat the mixture to reflux (approximately 140-160°C) with continuous stirring.

-

Collect the water byproduct in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with the 5% sodium bicarbonate solution to neutralize the catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

-